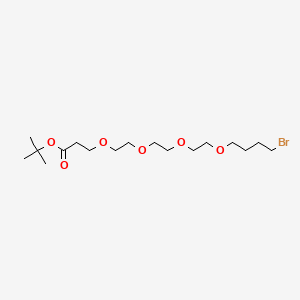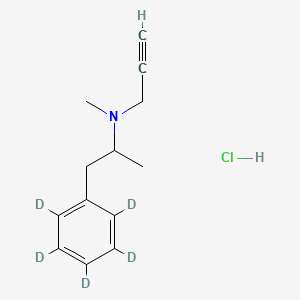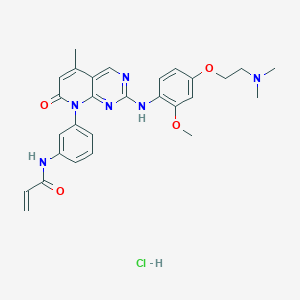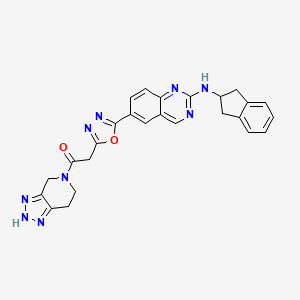
trans-Chalcone oxide-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Chalcone oxide-d10: is a deuterated derivative of trans-Chalcone oxide, a compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The deuterated form, this compound, is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including trans-Chalcone oxide-d10, is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . The reaction typically occurs in polar solvents at temperatures ranging from 50 to 100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of deuterated solvents and reagents is crucial in the production of deuterated compounds like this compound.
化学反应分析
Types of Reactions: trans-Chalcone oxide-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives.
科学研究应用
trans-Chalcone oxide-d10 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of trans-Chalcone oxide-d10 involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in electron transfer reactions, making it biologically active . It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic potential .
相似化合物的比较
Chalcone: The parent compound of trans-Chalcone oxide-d10, known for its wide range of biological activities.
trans-Chalcone: The non-deuterated form of this compound, used in similar research applications.
Flavonoids: A class of compounds derived from chalcones, known for their antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and different kinetic properties compared to its non-deuterated counterparts. This makes it particularly useful in studies involving metabolic pathways and reaction mechanisms .
属性
分子式 |
C15H12O2 |
|---|---|
分子量 |
234.31 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentadeuteriophenyl)-[(2R,3S)-3-(2,3,4,5,6-pentadeuteriophenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI 键 |
UQGMJZQVDNZRKT-GISXGESHSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2[C@@H](O2)C(=O)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



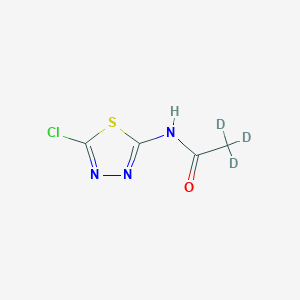

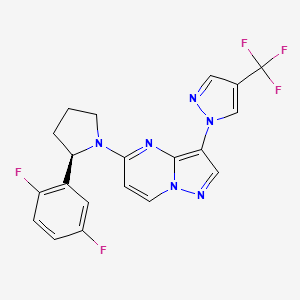
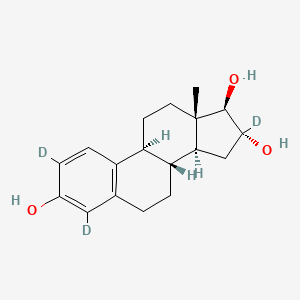
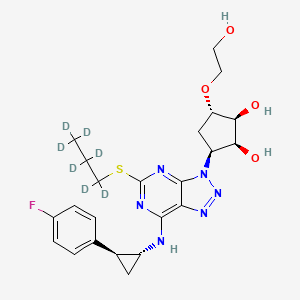
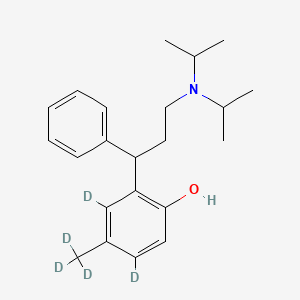
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

